molecular formula C8H8ClNO3 B1602237 2-Chloro-1-ethoxy-4-nitrobenzene CAS No. 5493-71-0

2-Chloro-1-ethoxy-4-nitrobenzene

Cat. No.: B1602237
CAS No.: 5493-71-0
M. Wt: 201.61 g/mol
InChI Key: VKLNEPUDOYKJDE-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-4-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a nitro group

Scientific Research Applications

2-Chloro-1-ethoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic aromatic substitution reactions.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Derivatives of this compound may exhibit biological activity and can be explored for therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Chloro-1-ethoxy-4-nitrobenzene can form an explosive mixture with air and poses a risk of explosion if heated under confinement . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and keep the product away from heat and sources of ignition .

Future Directions

The future directions for 2-Chloro-1-ethoxy-4-nitrobenzene could involve further exploration of its synthesis methods and reactions . Additionally, more research could be conducted to understand its physical and chemical properties, as well as safety measures for handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-1-ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position relative to the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 2-Chloro-1-ethoxy-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Chloro-4-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-1-ethoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.

    2-Chloro-4-nitroanisole: Similar structure but with a methoxy group and different positions of the substituents.

Uniqueness

2-Chloro-1-ethoxy-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

2-chloro-1-ethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLNEPUDOYKJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559189
Record name 2-Chloro-1-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-71-0
Record name 2-Chloro-1-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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